1,10-Phenanthrolin-4-ol
Description
Significance of Nitrogen Heterocycles in Contemporary Chemical Science
Nitrogen-containing heterocyclic compounds are a cornerstone of modern chemical science, playing a crucial role in a vast array of applications. numberanalytics.comopenmedicinalchemistryjournal.comfrontiersin.org These organic compounds, which feature a ring structure containing at least one nitrogen atom, are ubiquitous in nature and are fundamental to numerous biological processes. numberanalytics.com Their importance stems from their diverse biological activities, chemical reactivity, and structural versatility. numberanalytics.com
In the pharmaceutical industry, nitrogen heterocycles are integral components of many drugs, with over 59% of FDA-approved small-molecule drugs containing a nitrogen heterocycle. msesupplies.comnih.gov They are also vital in the development of agrochemicals, such as fungicides, herbicides, and insecticides. msesupplies.com Furthermore, nitrogen heterocycles are employed in materials science as building blocks for polymers and dyes, and in catalysis as ligands that enhance the activity and selectivity of catalysts. numberanalytics.com The ability of the nitrogen atom to form hydrogen bonds with biological targets makes these compounds particularly valuable in medicinal chemistry. nih.gov
The 1,10-Phenanthroline (B135089) Scaffold: A Versatile Platform for Functional Compound Development
The 1,10-phenanthroline scaffold is a prominent example of a nitrogen-containing heterocycle that has garnered significant interest in chemical research. chim.it This rigid, planar, and electron-poor heteroaromatic structure is an excellent chelating agent for a variety of metal ions due to the strategic placement of its two nitrogen atoms. tandfonline.com This ability to form stable complexes with metals is a key feature that underpins its wide range of applications. chemicalbook.commdpi.com
The versatility of the 1,10-phenanthroline scaffold allows for the development of functional compounds with tailored properties. rsc.org By introducing different functional groups at various positions on the phenanthroline core, researchers can fine-tune the electronic and photophysical properties of the resulting molecules. rsc.orgresearchgate.net This has led to its use in diverse fields such as:
Metal Ion Detection: The formation of distinctly colored complexes with specific metal ions allows for their detection and quantification. chemicalbook.com
Drug Research and Development: It serves as a structural framework for designing new therapeutic agents. chemicalbook.com
Materials Science: It is a building block for metal-organic frameworks (MOFs) and photosensitive materials. chemicalbook.com
Photochemistry: Its unique optical properties make it a valuable component in photocatalysis and photoluminescence studies. chemicalbook.com
The ability to functionalize the 1,10-phenanthroline core at multiple positions, including the 2,9-, 3,8-, 4,7-, and 5,6- positions, provides a rich platform for creating a library of derivatives with specific applications. rsc.orgresearchgate.net
Contemporary Research Trajectories for 1,10-Phenanthrolin-4-ol and Related Analogues
Current research on 1,10-phenanthroline derivatives is actively exploring the potential of analogues like this compound. While direct C-H functionalization methods have been developed for various phenanthrolines, the presence of acidic groups, such as a phenol, can sometimes hinder these reactions. acs.org This highlights the need for developing specific synthetic strategies to access functionalized hydroxy-phenanthrolines.
Recent studies have demonstrated the synthesis of various substituted 1,10-phenanthroline ligands, including those with carboxylic acid and hydroxylic groups. mdpi.com These functional groups can enhance the water solubility of the compounds and provide additional coordination sites, expanding their potential applications. The development of new synthetic methodologies, such as photoredox-catalyzed reactions, is enabling the introduction of novel functional groups like phosphonates onto the phenanthroline core under mild conditions. researchgate.net
The exploration of heteroligand complexes, where 1,10-phenanthroline is combined with other ligands, is another active area of research. bohrium.com These mixed-ligand complexes can exhibit unique properties and have shown promise in areas like superoxide (B77818) dismutase (SOD) mimicry. bohrium.com Furthermore, the incorporation of 1,10-phenanthroline derivatives into hybrid materials, such as those with polyvinyl alcohol, is being investigated for applications in luminescent materials. researchgate.net
The ongoing research into this compound and its analogues is focused on synthesizing novel compounds, characterizing their properties, and exploring their utility in catalysis, materials science, and medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
1H-1,10-phenanthrolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c15-10-5-7-14-12-9(10)4-3-8-2-1-6-13-11(8)12/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYBEGHUZQSYII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C(=O)C=CN3)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395726 | |
| Record name | 1,10-Phenanthrolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23443-31-4 | |
| Record name | 1,10-Phenanthrolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Functionalization of 1,10 Phenanthrolin 4 Ol and Analogues
Established Synthetic Pathways to 1,10-Phenanthrolin-4-ol and Key Intermediates
The synthesis of the 1,10-phenanthroline (B135089) core can be achieved through several established methods, with the Skraup and Doebner-von Miller reactions being the most traditional. These reactions typically involve the cyclization of an aromatic amine with glycerol (B35011) or an α,β-unsaturated carbonyl compound in the presence of an acid and an oxidizing agent. rsc.orgchim.it
A more direct, albeit specific, method for the synthesis of a 4-hydroxy-1,10-phenanthroline derivative has been reported through the selective partial hydrolysis of 4,7-dichloro-1,10-phenanthroline (B1630597). This reaction yields 7-chloro-4-hydroxy-1,10-phenanthroline and proceeds without the need for expensive catalysts or toxic solvents, offering an accessible route to this class of compounds. researchgate.net Another approach involves the cyclization of 8-amino-5-bromoquinoline with Meldrum's acid and ortho-methyl formate, followed by heating in diphenyl ether to produce 6-bromo-1,10-phenanthrolin-4(1H)-one. mdpi.com
The classic Skraup reaction, while not directly reported for this compound, remains a viable strategy. This method involves the reaction of an appropriate aminophenol or its derivative with glycerol in the presence of sulfuric acid and an oxidizing agent. rsc.org Similarly, the Doebner-von Miller reaction, which utilizes an α,β-unsaturated carbonyl compound instead of glycerol, could be adapted for the synthesis of 4-hydroxy-1,10-phenanthroline derivatives. nih.gov
A synthetic route to a related hydroxy-phenanthroline dicarboxylic acid ester starts from m-phenylenediamine (B132917) and dimethyl acetylenedicarboxylate, which after cyclization in diphenyl ether yields 4,10-dihydroxy-1,7-phenanthroline-2,8-dicarboxylic acid dimethyl ester. sioc-journal.cn
Regioselective Functionalization Strategies for Phenanthroline Derivatives
The functionalization of the 1,10-phenanthroline scaffold is crucial for tuning its properties and expanding its applications. Regioselective strategies allow for the precise introduction of substituents at specific positions on the aromatic core.
Substitution Reactions at the Phenanthroline Core
The 1,10-phenanthroline nucleus is amenable to various substitution reactions. Halogenation, for instance, provides key intermediates for further cross-coupling reactions. The reaction of 1,10-phenanthroline monohydrochloride monohydrate with bromine can yield 3-bromo-1,10-phenanthroline (B1279025) and 3,8-dibromo-1,10-phenanthroline. researchgate.net Furthermore, a transhalogenation reaction of 4,7-dichloro-1,10-phenanthroline can produce 4,7-dibromo-1,10-phenanthroline. researchgate.net
Nucleophilic aromatic substitution (SNAr) reactions are also effective for introducing various functional groups. For example, 4,7-dichloro-1,10-phenanthroline-3,8-dicarboxylate can react with nucleophiles like azides, methoxides, and amines to yield the corresponding 4,7-disubstituted derivatives. researchgate.net A novel method for synthesizing 1,10-phenanthroline-2-amine involves an amino oxidation, a substitution, and an elimination reaction on the aromatic nucleus. google.com
Multi-Component Reaction Systems for Scaffold Expansion
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to construct complex molecular architectures from simple starting materials in a single step. Several MCRs have been developed to expand the 1,10-phenanthroline scaffold.
One notable example is the one-pot, four-component regioselective synthesis of pyrrolo[1,2-a] acs.orgresearchgate.netphenanthrolines. This reaction involves the 1,3-dipolar cycloaddition of aldehydes, malononitrile, and isocyanides with 1,10-phenanthroline under solvent-free conditions, yielding the fused heterocyclic system in excellent yields. acs.org A similar domino-Knoevenagel-nucleophilic cycloaddition of 1,10-phenanthroline with malononitrile, aldehydes, and isocyanides also produces pyrrolo[1,2-a] acs.orgresearchgate.netphenanthroline derivatives. researchgate.net
Another MCR involves the condensation of 1,10-phenanthroline-5,6-dione (B1662461) with an amine, an aldehyde, and ammonium (B1175870) acetate (B1210297) to generate imidazo-phenanthroline ligands. rsc.org These reactions showcase the utility of MCRs in rapidly building molecular complexity around the phenanthroline core.
| Reagents | Product | Reaction Type | Reference |
| 1,10-Phenanthroline, Aldehydes, Malononitrile, Isocyanides | Pyrrolo[1,2-a] acs.orgresearchgate.netphenanthrolines | Four-component 1,3-dipolar cycloaddition | acs.org |
| 1,10-Phenanthroline-5,6-dione, Amine, Aldehyde, Ammonium Acetate | Imidazo-phenanthrolines | Four-component condensation | rsc.org |
| 1,10-Phenanthrolinium bromides, Acrylonitrile | 9-Cyano-pyrrolo[1,2-a] acs.orgresearchgate.netphenanthrolines | One-pot regioselective reaction | researchgate.net |
Introduction of Solubilizing and Modulating Moieties (e.g., Carboxylic, Phosphonic, Hydroxylic Groups)
The introduction of functional groups such as carboxylic acids, phosphonic acids, and additional hydroxyl groups can significantly alter the solubility, electronic properties, and coordination behavior of phenanthroline derivatives.
Carboxylic Groups: Carboxylic acid functionalities can be introduced through various methods. One approach is the palladium-catalyzed alkoxycarbonylation of bromo-phenanthrolines, followed by hydrolysis to the corresponding carboxylic acids. researchgate.net For instance, 1,10-phenanthroline-3-carboxylic acid and 1,10-phenanthroline-3,8-dicarboxylic acid have been prepared using this strategy. researchgate.net The oxidation of methyl groups on the phenanthroline ring also serves as a route to carboxylic acids. mdpi.com
Phosphonic Groups: The introduction of phosphonate (B1237965) groups is effectively achieved through palladium-catalyzed phosphonylation, also known as the Hirao reaction. researchgate.netthieme-connect.com This method allows for the coupling of halo-phenanthrolines with dialkyl phosphites to yield phosphonate-substituted phenanthrolines. researchgate.netthieme-connect.com A transition-metal-free approach using visible light photoredox catalysis has also been developed for the phosphonylation of bromo-substituted 1,10-phenanthrolines with triethyl phosphite. mdpi.com
Hydroxyl Groups: As previously mentioned, a direct method for introducing a hydroxyl group at the 4-position is the partial hydrolysis of 4,7-dichloro-1,10-phenanthroline. researchgate.net Additionally, the synthesis of 10-hydroxybenzo[h]quinoline-7,9-dicarboxylic acid has been achieved through the oxidation of the corresponding dialdehyde, highlighting a route to hydroxydicarboxylic acid derivatives of phenanthroline analogues. mdpi.com The introduction of hydroxyl groups can also be achieved through click reactions between ethynyl-functionalized phenanthrolines and corresponding azides. nih.gov
Organometallic Catalysis in Phenanthroline Derivatization (e.g., Pd-catalyzed phosphonylation)
Organometallic catalysis plays a pivotal role in the functionalization of the 1,10-phenanthroline core. Palladium-catalyzed cross-coupling reactions are particularly versatile for creating C-C and C-P bonds.
The Hirao reaction, a palladium-catalyzed phosphonylation, is a universal method for synthesizing phosphonate-substituted 1,10-phenanthrolines from their halogenated precursors. researchgate.netthieme-connect.comnih.gov This reaction typically employs a Pd(OAc)₂/dppf catalytic system and a base such as triethylamine. thieme-connect.com This method is advantageous for its broad substrate scope, allowing the synthesis of a wide range of functionalized ligands. researchgate.net However, a significant challenge in the transition-metal-catalyzed functionalization of phenanthrolines is the potential for the phenanthroline ligand itself to chelate the metal catalyst, thereby inhibiting the reaction. mdpi.com To overcome this, strategies such as the use of more robust catalyst systems or alternative metal-free methods are being explored. mdpi.com
| Reaction | Catalyst System | Substrates | Products | Reference |
| Hirao Reaction (Phosphonylation) | Pd(OAc)₂/dppf, Et₃N | Mono- and dihalo-1,10-phenanthrolines, Diethyl phosphite | Mono- and diphosphorylated 1,10-phenanthrolines | thieme-connect.com |
| Hirao Reaction (Phosphonylation) | Pd(OAc)₂/dppf | Halo-phenanthrolines, Dialkyl phosphites | Phosphonate-substituted 1,10-phenanthrolines | researchgate.net |
| Visible Light Photoredox Phosphonylation | Eosin Y, Blue light | Bromo-substituted 1,10-phenanthrolines, Triethyl phosphite | Phosphonate-substituted 1,10-phenanthrolines | mdpi.com |
N-Oxidation Reactions and their Synthetic Utility
The N-oxidation of the 1,10-phenanthroline ring provides a valuable synthetic handle for further functionalization and modulates the electronic properties of the molecule. The oxidation of 1,10-phenanthroline and its derivatives can be achieved using various oxidizing agents, with peroxomonosulfate ion (Oxone®) in acidic aqueous solution being a green and efficient choice. mdpi.comresearchgate.net
The pH of the reaction medium plays a crucial role in the selectivity of the N-oxidation. Under acidic conditions (e.g., in 1.00 M H₂SO₄), the reaction yields the mono-N-oxide as the sole product. researchgate.netdeepdyve.com This is because the protonation of the mono-N-oxide leads to the formation of an internal hydrogen bond, which prevents the oxidation of the second nitrogen atom. deepdyve.com In contrast, at neutral pH, the reaction can proceed to form the di-N-oxide. researchgate.net
The electronic effects of substituents on the phenanthroline ring influence the rate of N-oxidation. deepdyve.com 1,10-Phenanthroline-N-oxides are versatile intermediates. For example, they can be used in the synthesis of 2-phosphonate-substituted 1,10-phenanthrolines. nih.gov
| Oxidizing Agent | Reaction Conditions | Product | Reference |
| Peroxomonosulfate ion (Oxone®) | Acidic aqueous solution (pH ~2) | 1,10-Phenanthroline-mono-N-oxides | mdpi.comresearchgate.net |
| Peroxomonosulfate ion (Oxone®) | Neutral aqueous solution | 1,10-Phenanthroline-di-N-oxide | researchgate.net |
Green Chemistry Approaches in 1,10-Phenanthroline Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including 1,10-phenanthroline and its analogues. These methodologies offer significant advantages over traditional synthetic routes by providing shorter reaction times, higher yields, simpler work-up procedures, and a reduced environmental footprint. Key green strategies include microwave-assisted synthesis, solvent-free reactions, the use of alternative energy sources like ultrasound, and the application of eco-friendly catalysts and solvents.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating of the reaction mixture. mdpi.combeilstein-journals.org This technique can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity compared to conventional heating methods. mdpi.comnih.gov
In the context of 1,10-phenanthroline synthesis, microwave-assisted methods have been successfully applied to construct various derivatives. For instance, a one-pot, four-component Hantzsch-type reaction for synthesizing 1,4-dihydro-2-methyl-N,4-diphenyl-1,10-phenanthroline-3-carboxamide derivatives was developed using microwave irradiation under solvent- and catalyst-free conditions. tandfonline.com This approach afforded higher yields in significantly shorter reaction times (10 minutes) compared to the classical thermal method (6 hours). tandfonline.com
Another example is the synthesis of imidazo[4,5-f] nih.govresearchgate.netphenanthroline derivatives, where microwave heating at 100 °C for 20 minutes resulted in excellent yields ranging from 82.3% to 94.7%. nih.gov This highlights the efficiency of MAOS in accelerating reactions that would typically require prolonged heating in high-boiling solvents. nih.gov
| Derivative | Method | Reaction Time | Yield | Reference |
| 1,4-dihydro-2-methyl-N,4-diphenyl-1,10-phenanthroline-3-carboxamide | Microwave (Solvent-free) | 10 min | 88% | tandfonline.com |
| Imidazo[4,5-f] nih.govresearchgate.netphenanthroline derivatives | Microwave (Glacial Acetic Acid) | 20 min | 82-95% | nih.gov |
| Pyrrolo nih.govresearchgate.net-phenanthrolines | Microwave | 15-20 min | 82-89% | beilstein-journals.org |
| Ru(phen)₃₂ | Microwave (Ethanol/Water) | 30 min | 98% | tandfonline.com |
Solvent-Free and Catalyst-Free Conditions
A cornerstone of green chemistry is the reduction or elimination of volatile and often hazardous organic solvents. scholarsresearchlibrary.com Reactions conducted in solvent-free or solid-state conditions can lead to higher efficiency, selectivity, and easier product separation. scholarsresearchlibrary.com
Several methodologies for synthesizing 1,10-phenanthroline derivatives have embraced this principle. A notable example is the one-pot multicomponent condensation of 8-hydroxyquinoline, an aromatic aldehyde, acetoacetanilide, and ammonium acetate, which proceeds without any solvent or catalyst to produce 1,10-phenanthroline derivatives. tandfonline.comresearchgate.net This eco-friendly protocol offers excellent yields, shorter reaction times, and a simpler work-up. tandfonline.com
Similarly, imidazo-[4,5-f] nih.govresearchgate.net-phenanthroline derivatives have been synthesized under solvent-free and catalyst-free conditions by grinding 1,10-phenanthroline-5,6-dione, an aromatic aldehyde, and ammonium acetate in a mortar and pestle at room temperature. scholarsresearchlibrary.comsioc-journal.cn This mechanochemical approach is environmentally benign and operationally simple. sioc-journal.cn In some variations, iodine has been used as an inexpensive and readily available catalyst for this transformation under solvent-free conditions. scholarsresearchlibrary.com
| Reaction Type | Conditions | Key Advantages | Reference |
| One-pot four-component Hantzsch-type reaction | Solvent- and catalyst-free, Microwave/Thermal | Atom-efficient, excellent yield, shorter reaction time | tandfonline.com |
| One-pot three-component condensation for imidazo-[4,5-f] nih.govresearchgate.net-phenanthrolines | Solvent- and catalyst-free, Grinding | Environmentally benign, convenient operation | sioc-journal.cn |
| One-pot three-component condensation for 2-phenylimidazo[4,5-f] nih.govresearchgate.netphenanthrolines | Solvent-free, Iodine catalyst, Grinding | Excellent yield, short reaction time, simple procedure | scholarsresearchlibrary.com |
| Synthesis of N-benzyl-1,10-phenanthrolinium salts | Solvent-free reduction and bromination steps | Energy-efficient, high yields | researchgate.net |
Alternative Green Methodologies
Beyond microwave irradiation and solvent-free conditions, other green techniques have been explored for the synthesis and modification of the 1,10-phenanthroline core.
Ultrasound-Assisted Synthesis : High-energy ultrasound irradiation provides an alternative energy source for chemical reactions. This sonochemical approach has been used for the fabrication of a copper(II) coordination supramolecular compound containing 1,10-phenanthroline, demonstrating a facile and environmentally friendly synthetic tool. nih.gov It has also been applied in the bismuth nitrate-catalyzed synthesis of novel N-substituted pyrrole (B145914) derivatives, including 5-(1H-pyrrol-1-yl)-1,10-phenanthroline. nih.gov
Greener Oxidants : The synthesis of mono-N-oxides of 1,10-phenanthrolines has been achieved using peroxomonosulfate ion, a green oxidant, in an acidic aqueous solution. mdpi.com This method avoids the use of more hazardous oxidizing agents and provides products in high quality and good to excellent yields. mdpi.com
Ionic Liquids : Ionic liquids (ILs) are salts with low melting points that are considered green alternatives to volatile organic solvents due to their negligible vapor pressure. aau.edu.et New ionic liquids have been synthesized based on the 1,10-phenanthroline scaffold itself through alkylation reactions. aau.edu.etaau.edu.et These phenanthrolinium-based ILs show promise as solvents for applications such as catalysis and nanoparticle synthesis, given their ability to dissolve 1,10-phenanthroline and its metal complexes. aau.edu.etchim.it
Coordination Chemistry and Metallosupramolecular Architectures of 1,10 Phenanthrolin 4 Ol Systems
Ligand Design Principles and Coordination Motifs of 1,10-Phenanthrolin-4-ol Analogues
The design of ligands based on the 1,10-phenanthroline (B135089) scaffold is a mature field, offering a high degree of tunability. The rigid, planar structure of the phenanthroline core provides a pre-organized binding site for metal ions, enhancing the stability of the resulting complexes. nih.gov Functionalization of the phenanthroline backbone at its various positions allows for the fine-tuning of its steric and electronic properties.
The introduction of a hydroxyl group at the 4-position in this compound is expected to influence its coordination chemistry in several ways:
Electronic Effects: The hydroxyl group is a moderately activating, ortho-, para-directing group in electrophilic aromatic substitution, suggesting it can donate electron density into the aromatic system. This increased electron density on the phenanthroline ring system could enhance the σ-donating ability of the nitrogen atoms, potentially leading to stronger metal-ligand bonds.
Steric Effects: The hydroxyl group at the 4-position is relatively remote from the coordinating nitrogen atoms at the 1 and 10 positions. Therefore, it is not expected to exert a significant steric hindrance that would prevent the formation of typical coordination complexes.
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor. This functionality can be exploited in the design of supramolecular architectures, where hydrogen bonding can direct the self-assembly of metal complexes into higher-order structures.
The primary coordination motif for 1,10-phenanthroline and its analogues is the bidentate chelation of a metal ion by the two nitrogen atoms, forming a stable five-membered ring. wikipedia.org It is highly probable that this compound would adhere to this fundamental coordination mode.
Complexation with Transition Metal Ions
1,10-phenanthroline and its derivatives are known to form stable complexes with a vast range of transition metal ions. wikipedia.org The specific properties of these complexes are dictated by the nature of the metal ion and the substituents on the phenanthroline ligand.
The stoichiometry of metal-phenanthroline complexes is typically governed by the preferred coordination number of the metal ion. For octahedral metal ions, such as Fe(II), Ni(II), and Ru(II), tris-chelate complexes of the type [M(phen)₃]²⁺ are common. wikipedia.org For metal ions that favor a tetrahedral or square planar geometry, such as Cu(I) and Pt(II) respectively, bis-chelate [M(phen)₂]⁺ or mono-chelate [M(phen)X₂] complexes are often observed. wikipedia.org
It is anticipated that this compound would form complexes with similar stoichiometries. The specific geometry of these complexes would be influenced by the electronic configuration of the metal ion. For instance, d⁸ metal ions like Ni(II) would likely form octahedral complexes, while d¹⁰ ions like Zn(II) could adopt either tetrahedral or octahedral geometries depending on the ligand-to-metal ratio.
| Metal Ion | Typical Coordination Number | Common Complex Stoichiometry with phen | Expected Geometry |
| Fe(II) | 6 | [Fe(phen)₃]²⁺ | Octahedral |
| Ni(II) | 6 | [Ni(phen)₃]²⁺ | Octahedral |
| Cu(I) | 4 | [Cu(phen)₂]⁺ | Tetrahedral |
| Cu(II) | 4, 5, or 6 | [Cu(phen)₂X]⁺, [Cu(phen)X₂] | Distorted Square Planar/Trigonal Bipyramidal/Octahedral |
| Zn(II) | 4 or 6 | [Zn(phen)₂X₂], [Zn(phen)₃]²⁺ | Tetrahedral or Octahedral |
| Ru(II) | 6 | [Ru(phen)₃]²⁺ | Octahedral |
This table presents generalized information for the parent 1,10-phenanthroline ligand, which is expected to be analogous for this compound.
The oxidation state and electronic configuration of the metal ion are critical factors in the formation and stability of phenanthroline complexes.
Oxidation State: Higher oxidation states on the metal center generally lead to stronger electrostatic attraction with the ligand's donor atoms, resulting in more stable complexes. However, the redox potential of the metal ion also plays a crucial role. For example, the relative stability of Fe(II) and Fe(III) complexes with phenanthroline is a key aspect of the well-known ferroin (B110374) indicator. wikipedia.org
Electronic Configuration: The d-electron configuration of the metal ion influences the geometry of the complex and its electronic properties, such as its color and magnetic behavior. For instance, the d⁶ configuration of Fe(II) in [Fe(phen)₃]²⁺ leads to a low-spin, intensely colored complex due to metal-to-ligand charge transfer (MLCT) transitions. wikipedia.org In contrast, the d¹⁰ configuration of Zn(II) results in colorless, diamagnetic complexes.
The presence of the hydroxyl group in this compound could subtly influence these properties by modifying the ligand field strength and the energy of the MLCT bands.
The formation of metal-phenanthroline complexes is typically a thermodynamically favorable process, characterized by large stability constants. epa.gov This high stability is largely attributed to the chelate effect. The kinetics of complex formation and dissociation can vary significantly depending on the metal ion. For example, the formation of the ferroin complex is rapid, making it suitable for analytical applications. researchgate.net In contrast, the ligand exchange reactions in some platinum(II) phenanthroline complexes can be slow. hrpub.org
1,10-phenanthroline and its derivatives are frequently used in the synthesis of heteroleptic, or mixed-ligand, complexes. researchgate.netchemrj.orgelsevierpure.com In these systems, the phenanthroline ligand occupies some of the coordination sites of the metal ion, while other sites are occupied by different ligands. The properties of the resulting complex are a combination of the contributions from all the coordinated ligands.
Supramolecular Assembly and Self-Assembled Systems
The rigid and planar nature of the 1,10-phenanthroline core makes it an excellent building block for the construction of metallosupramolecular architectures. nih.gov Through the process of self-assembly, simple metal-ligand complexes can organize into complex, higher-order structures such as helicates, grids, and cages. nih.gov The driving forces for this self-assembly include the coordination bonds between the metal ions and the ligands, as well as non-covalent interactions such as π-π stacking, hydrogen bonding, and electrostatic interactions.
The 4-hydroxy substituent in this compound offers an additional tool for directing supramolecular assembly. The ability of the hydroxyl group to form hydrogen bonds could be exploited to guide the arrangement of metal complexes into specific one-, two-, or three-dimensional networks. For example, intermolecular hydrogen bonding between the hydroxyl groups of adjacent metal complexes could lead to the formation of extended chains or sheets. The potential for deprotonation to a phenolate (B1203915) also introduces the possibility of forming coordination polymers where the phenolate oxygen bridges between metal centers.
Construction of Molecular Architectures (e.g., Catenanes, Knots)
The rigid, planar structure and excellent chelating ability of the 1,10-phenanthroline (phen) scaffold make it a premier building block in the template-directed synthesis of mechanically interlocked molecular architectures such as catenanes and rotaxanes. Substituted phenanthroline ligands have been central to the creation of a diverse array of these elegant supramolecular structures.
However, based on available research, there are no specific, documented examples of this compound itself being directly utilized as the primary ligand for the construction of catenanes or molecular knots. While derivatives such as 2-phenyl-1,10-phenanthrolin-4-ol and 7-phenyl-1,10-phenanthrolin-4-ol serve as synthetic intermediates for materials with applications in electronics and sensor technology, their application in forming interlocked supermolecules has not been detailed. The parent 1,10-phenanthroline framework remains the archetypal ligand in this domain of coordination chemistry.
Non-Covalent Interactions in Complex Stabilization (e.g., π-π Stacking, Hydrogen Bonding)
Hydrogen Bonding: The most significant feature of this compound, compared to its parent compound, is the presence of the 4-hydroxyl group. This group can act as both a hydrogen bond donor (via the hydroxyl proton) and an acceptor (via the oxygen lone pairs). This functionality allows for the formation of robust intra- and intermolecular hydrogen bonds. Theoretical calculations and experimental observations of related structures have shown that tautomeric forms of 4-hydroxy-1,10-phenanthroline can be stabilized by the formation of intramolecular hydrogen bonds. rug.nl In the solid state, this hydroxyl group can participate in extensive hydrogen-bonding networks with solvent molecules, counter-ions, or adjacent ligands, thereby imparting significant stability to the crystal lattice. The protonation/deprotonation of this hydroxyl group is also a key feature, influencing the spectroscopic and electronic properties of its metal complexes in response to pH changes. rsc.orgwikipedia.org
The combination of directional hydrogen bonds and delocalized π-π stacking interactions provides a powerful and versatile strategy for controlling the self-assembly and stabilization of complex three-dimensional networks derived from this compound.
Interactive Data Table: Key Non-Covalent Interactions in this compound Systems
| Interaction Type | Participating Group | Role in Stabilization | Notes |
| Hydrogen Bonding | 4-Hydroxyl Group (-OH) | Directs crystal packing; stabilizes specific conformations; enables pH-dependent properties. | Can act as both a donor and an acceptor. Intramolecular H-bonds are possible. |
| π-π Stacking | Phenanthroline Ring System | Major cohesive force in the solid state; stabilizes supramolecular assemblies. | Common to all phenanthroline-based complexes; strength is geometry-dependent. |
Biological Activities and Medicinal Chemistry Applications of 1,10 Phenanthrolin 4 Ol Complexes
Mechanistic Investigations of Bioactivity
The therapeutic potential of 1,10-phenanthroline-based metal complexes stems from their ability to interact with and disrupt critical biological molecules and pathways. The planar structure of the phenanthroline ligand is crucial for interactions with biomolecules like DNA, while its chelating nitrogen atoms readily bind to transition metals, which can act as reactive centers.
Oxidative Scission: A primary mechanism of DNA cleavage by phenanthroline complexes, particularly with copper, is through oxidative scission. The copper(I) complex of 1,10-phenanthroline (B135089) can generate reactive oxygen species (ROS), such as hydroxyl radicals, in the presence of a reducing agent and molecular oxygen. chim.itnih.gov These highly reactive species then attack the deoxyribose sugar backbone or the nucleobases of DNA, leading to strand breaks. chim.it The cleavage mechanism is believed to involve singlet oxygen (¹O₂) and hydroxyl radicals (•OH) as the reactive species. researchgate.net This ability to induce oxidative damage is a cornerstone of their biological activity. chim.it
Intercalation: The planar aromatic structure of the phenanthroline ligand allows it to insert itself between the base pairs of the DNA double helix. jocpr.comnih.gov This mode of binding, known as intercalation, can cause significant distortion in the DNA structure, potentially inhibiting crucial processes like transcription and replication. tandfonline.com Spectroscopic studies and viscosity measurements of DNA solutions treated with phenanthroline complexes often show changes consistent with an intercalative binding mode. jocpr.com The binding affinity can be quite strong, with apparent binding constants (Kapp) for some copper(II)-phenanthroline dione complexes reaching values as high as 7.05 × 10⁵ M⁻¹. researchgate.net
Minor-Groove Binding: In addition to intercalation, some phenanthroline complexes can bind to the minor groove of the DNA helix. chim.itnih.gov This interaction is often a precursor to the cleavage event, positioning the reactive metal center in close proximity to the DNA backbone. chim.it Studies with certain heterobimetallic Cu(II)-Sn(IV) complexes containing a phenanthroline scaffold have shown that the complex binds to the minor groove, particularly in AT-rich sequences. chim.it
1,10-phenanthroline and its derivatives are effective inhibitors of metalloenzymes, a property directly linked to their strong chelating ability. researchgate.net Many critical enzymes require a metal ion, often zinc (Zn²⁺), as a cofactor for their catalytic activity.
By chelating the active-site zinc ion, 1,10-phenanthroline-based compounds can effectively inhibit enzyme function. nih.gov This mechanism is particularly relevant for the inhibition of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. nih.gov The inhibition of neutral proteases by 1,10-phenanthroline has been well-documented. nih.gov This activity is significant because MMPs play roles in various physiological and pathological processes, and their inhibition is a target for therapeutic intervention. The ability of 1,10-phenanthroline to modulate the activity of enzymes involved in cellular energy metabolism has also been reported. researchgate.net
For a metal complex to exert its biological activity, it must first cross the cell membrane and reach its intracellular target. core.ac.uk The cellular accumulation of 1,10-phenanthroline complexes is governed by several factors, including the complex's size, charge, and lipophilicity.
The mechanism of entry can vary. Studies on ruthenium(II) polypyridyl complexes containing diphenyl-phenanthroline ligands suggest an energy-independent mode of entry consistent with passive diffusion across the cell membrane. nih.gov This uptake is sensitive to the cell's membrane potential. nih.gov The lipophilicity of the ligands plays a crucial role; more lipophilic complexes tend to accumulate within cells more rapidly. nih.gov Other potential uptake mechanisms for metal complexes include various forms of endocytosis, such as macropinocytosis, which is an energy-dependent pathway. core.ac.uk The coordination of metal ions with hydrophobic ligands like phenanthroline can increase their bioavailability by improving cell membrane permeability. nih.gov Once inside the cell, the distribution can be studied using luminescent complexes and confocal microscopy to pinpoint their localization within different organelles. core.ac.uk
The interaction of 1,10-Phenanthrolin-4-ol complexes with cellular components can modulate multiple biochemical pathways. The induction of DNA damage through oxidative cleavage directly triggers DNA repair pathways and can ultimately lead to apoptosis (programmed cell death). nih.gov
Furthermore, the generation of ROS can induce a state of oxidative stress. mdpi.com This imbalance affects numerous signaling pathways and can lead to mitochondrial membrane damage, further pushing the cell towards apoptosis. mdpi.com The inhibition of metalloenzymes, such as MMPs, interferes with pathways related to tissue remodeling and cell signaling. nih.gov Additionally, the chelation of essential metal ions can disrupt the function of a wide array of proteins and enzymes that depend on these metals, leading to broad-spectrum effects on cellular metabolism and survival. tandfonline.com For instance, 1,10-phenanthroline has been shown to inhibit transcription, a fundamental cellular process. researchgate.net
Antimicrobial Efficacy
The rise of antibiotic resistance has created an urgent need for novel antimicrobial agents that operate through different mechanisms than conventional drugs. nih.govtudublin.ie Metal complexes containing 1,10-phenanthroline and its derivatives have emerged as promising candidates in this area. nih.govtudublin.ie
Complexes of 1,10-phenanthroline with various transition metals, including copper(II), manganese(II), silver(I), and ruthenium(III), exhibit significant in vitro antimicrobial activity against a broad spectrum of bacteria. nih.govsciencepublishinggroup.com This includes activity against both Gram-positive bacteria, such as Staphylococcus aureus (including MRSA), and Gram-negative bacteria, like Escherichia coli and Klebsiella pneumoniae. nih.govsciencepublishinggroup.com
The coordination of the metal ion to the phenanthroline ligand often results in a synergistic enhancement of antimicrobial activity compared to the free ligand or the metal salt alone. nih.gov This is attributed to the increased lipophilicity and bioavailability of the complex, facilitating its transport across the bacterial cell membrane. nih.gov Once inside, these complexes can wreak havoc through multiple mechanisms, including the generation of ROS that damage DNA and other vital biomolecules, and the inhibition of essential metalloenzymes. nih.govnih.gov The data below illustrates the potent activity of various phenanthroline-metal complexes against several bacterial strains.
| Compound | Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| Cu(Bpy)(Phen)(H₂O)₂₂·2H₂O | Staphylococcus aureus | 62.5 | sciencepublishinggroup.com |
| Cu(Bpy)(Phen)(H₂O)₂₂·2H₂O | Escherichia coli | 125 | sciencepublishinggroup.com |
| Co(Bpy)(Phen)₂₂·2H₂O | Staphylococcus aureus | 62.5 | sciencepublishinggroup.com |
| Co(Bpy)(Phen)₂₂·2H₂O | Klebsiella pneumoniae | 125 | sciencepublishinggroup.com |
| [Ru(phen)₂(G)Cl]Cl₂·H₂O | Staphylococcus aureus | 1.95 | sciencepublishinggroup.com |
| [Ru(phen)₂(G)Cl]Cl₂·H₂O | MRSA | 3.90 | sciencepublishinggroup.com |
| [Ru(phen)₂(G)Cl]Cl₂·H₂O | Escherichia coli | 3.90 | sciencepublishinggroup.com |
| [Ru(phen)₂(G)Cl]Cl₂·H₂O | Klebsiella pneumoniae | 7.81 | sciencepublishinggroup.com |
MIC: Minimum Inhibitory Concentration; MRSA: Methicillin-resistant Staphylococcus aureus; G: Guanide; Bpy: 2,2'-Bipyridine; Phen: 1,10-Phenanthroline.
Based on a comprehensive review of available scientific literature, it is not possible to generate a detailed article on the "" that strictly adheres to the requested outline.
Extensive research has been published on the biological activities of metal complexes featuring the parent ligand, 1,10-phenanthroline , and its other derivatives (such as 1,10-phenanthroline-5,6-dione (B1662461) or N-substituted phenanthrolines). This body of work covers their antifungal, anticancer, and antiplasmodial properties in detail.
However, there is a significant lack of specific published data for the This compound derivative and its metal complexes across the specific areas outlined in your request:
Antifungal Efficacy: While data exists for 1,10-phenanthroline complexes against various fungi, specific Minimum Inhibitory Concentration (MIC) values and detailed efficacy studies for this compound complexes are not readily available.
Anticancer and Antiproliferative Studies: There is a scarcity of published in vitro cytotoxicity data (such as IC50 values against specific human tumor cell lines), studies on apoptosis induction, or cell cycle arrest mechanisms specifically involving complexes of this compound.
Antiplasmodial Activity: Research on the antiplasmodial and antimalarial potential of phenanthroline derivatives is extensive, but specific activity data and mechanistic studies for this compound are not present in the available literature.
Due to the strict instruction to focus solely on "this compound" and not introduce information outside this explicit scope, generating a thorough and scientifically accurate article that populates the detailed subsections of the provided outline is not feasible. To do so would require extrapolating data from related but distinct compounds, which would violate the core requirements of the request.
Consequently, it is not possible to provide an article with detailed research findings and data tables on the "Antioxidant Properties of Coordination Compounds" of this compound as requested. The specific focus on this particular compound as mandated by the instructions cannot be fulfilled due to the absence of relevant data in the provided search results.
Catalytic Applications of 1,10 Phenanthrolin 4 Ol Based Systems
Homogeneous Catalysis
Homogeneous catalysis, where the catalyst and reactants exist in the same phase, is a cornerstone of modern chemical synthesis. Ligands play a crucial role in this field by modifying the steric and electronic properties of a metal center, thereby tuning its catalytic activity and selectivity. The 1,10-phenanthroline (B135089) scaffold is a privileged ligand structure due to its rigid, planar geometry and strong chelation to a wide range of metal ions. nih.gov
While the parent compound and its various derivatives have been extensively studied, specific research focusing solely on 1,10-Phenanthrolin-4-ol in homogeneous catalytic systems is limited. Its primary recognized role is as a functional ligand in coordination chemistry, with its potential in the development of novel catalysts being a key area of interest. nbinno.com
Metal-Catalyzed Organic Transformations (e.g., C-H Functionalization, Cross-Coupling Reactions)
Metal-catalyzed organic transformations, such as C-H functionalization and cross-coupling reactions, are powerful tools for the construction of complex organic molecules. acs.orgnih.gov The efficiency of these reactions often hinges on the design of the ligand coordinated to the metal center. The 1,10-phenanthroline framework is a common feature in ligands for copper- and palladium-catalyzed cross-coupling reactions. rsc.orgrsc.orgnih.gov
This compound, also known as 4-hydroxy-1,10-phenanthroline, is noted for its utility as an effective ligand in coordination chemistry. nbinno.com Its ability to chelate metal ions is considered a valuable attribute for the development of new catalysts. nbinno.com However, detailed studies and specific examples of its application and performance in C-H functionalization or cross-coupling reactions are not extensively reported in the available literature. The influence of the 4-hydroxy substituent on the catalytic activity, selectivity, and stability of corresponding metal complexes remains an area requiring further investigation.
Asymmetric Catalysis with Chiral Phenanthroline Derivatives
Asymmetric catalysis focuses on the synthesis of chiral compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. nih.gov This is often achieved by using chiral ligands to create a dissymmetric environment around a metal catalyst, which then preferentially forms one enantiomer of the product over the other.
While the development of chiral ligands is a mature field of research, and various chiral derivatives of the parent 1,10-phenanthroline have been synthesized, there is no specific information available in the searched literature regarding chiral derivatives of this compound for use in asymmetric catalysis. The synthesis of such derivatives and the evaluation of their efficacy in enantioselective transformations have not been documented.
Heterogeneous Catalysis
Heterogeneous catalysis involves catalysts in a different phase from the reactants, which offers significant advantages in terms of catalyst separation, recovery, and recycling. sigmaaldrich.com A common strategy to bridge homogeneous and heterogeneous catalysis is the immobilization of a homogeneous catalyst onto a solid support.
Immobilization Strategies and Solid-Supported Catalysts
The immobilization of catalytically active metal complexes onto solid supports is a widely used strategy to enhance catalyst stability and facilitate reuse. nih.gov For ligands like 1,10-phenanthroline, immobilization has been achieved on various materials, including polymers, silica, titania, and periodic mesoporous organosilicas. nih.govnih.govresearchgate.net These strategies typically involve functionalizing the phenanthroline ligand with an appropriate linker group that can be covalently attached to the support surface.
Despite the extensive research into immobilizing the 1,10-phenanthroline scaffold, specific studies detailing the immobilization of this compound are not present in the available literature. The hydroxyl group at the 4-position could potentially serve as a handle for grafting onto supports, either directly or after further functionalization, but methodologies and applications of such solid-supported this compound catalysts have not been reported.
Stability and Reusability of Supported Catalytic Systems
A key metric for the practical application of a heterogeneous catalyst is its stability against leaching of the active species and its ability to be reused over multiple reaction cycles without significant loss of activity. Studies on supported 1,10-phenanthroline systems have often focused on evaluating these parameters to demonstrate the robustness of the catalyst.
As there is no documented research on solid-supported catalysts based on this compound, data regarding the stability and reusability of such systems are consequently unavailable.
Electrocatalysis
Electrocatalysis involves the use of catalysts to accelerate electrochemical reactions, which is critical for energy conversion and storage technologies such as fuel cells and water electrolyzers. Transition metal complexes with 1,10-phenanthroline ligands have been investigated as molecular electrocatalysts for reactions like the hydrogen evolution reaction (HER) and the oxygen reduction reaction (ORR). researchgate.netelectrochemsci.org The ligand's electronic properties and stability are crucial for the performance of the electrocatalyst.
The potential application of this compound in electrocatalysis has not been specifically explored in the available scientific literature. Research has focused on the parent 1,10-phenanthroline and its coordination with metals like iron to form Fe-N-C catalysts for the ORR. researchgate.netmdpi.com There are no reports on how the 4-hydroxy substituent might influence the electrochemical properties, catalytic activity, or stability of metal complexes for electrocatalytic applications.
Oxygen Reduction Reaction (ORR) and Hydrogen Evolution Reaction (HER)
Systems based on the parent 1,10-phenanthroline ligand have been investigated for both the Oxygen Reduction Reaction (ORR) and the Hydrogen Evolution Reaction (HER), which are crucial for renewable energy technologies.
For the Oxygen Reduction Reaction , iron-nitrogen-carbon (Fe-N-C) catalysts derived from 1,10-phenanthroline-iron complexes have shown promise as alternatives to precious metal catalysts. mdpi.com The bidentate nature of 1,10-phenanthroline is crucial for forming stable Fe-N coordination, which is a precursor to the active sites for ORR. mdpi.com The synthesis parameters, such as the iron-to-phenanthroline ratio and pyrolysis temperature, significantly influence the catalyst's activity and stability. mdpi.com
In the context of the Hydrogen Evolution Reaction , transition metal complexes of 1,10-phenanthroline, particularly with cobalt, iron, and nickel, have been studied as electrocatalysts. electrochemsci.orgresearchgate.net These complexes can reduce protons to generate hydrogen at lower overpotentials compared to the uncatalyzed reaction. electrochemsci.org The catalytic mechanism generally involves the reduction of the metal center, followed by protonation and subsequent release of hydrogen. electrochemsci.org
Despite the extensive research on the parent ligand, there is a lack of specific studies detailing the performance of this compound in either ORR or HER. The electron-donating nature of the hydroxyl group in this compound could theoretically influence the electron density at the metal center in its complexes, which in turn could affect the kinetics of these reactions. However, without experimental data, this remains a hypothesis.
Carbon Dioxide Reduction and Other Redox Processes
The electrochemical and photochemical reduction of carbon dioxide (CO₂) into valuable chemical feedstocks is another area where 1,10-phenanthroline-based catalysts have been explored. Complexes of rhenium and copper with 1,10-phenanthroline and its derivatives have demonstrated the ability to catalyze CO₂ reduction. nih.govrsc.orgresearchgate.net
For instance, rhenium tricarbonyl complexes with substituted 1,10-phenanthroline ligands can act as photocatalysts for the reduction of CO₂ to formic acid under visible light. nih.gov Copper complexes with phenanthroline ligands have been shown to be effective electrocatalysts for the reduction of CO₂ to C2 products like ethylene (B1197577) and ethanol. rsc.org
There is no specific information available in the reviewed literature regarding the use of this compound in CO₂ reduction or other specific redox processes. The electronic modifications introduced by the 4-hydroxy group could potentially tune the redox potential of the catalytic center, which is a critical parameter in CO₂ reduction, but dedicated research is needed to confirm this.
Photocatalysis and Light-Driven Transformations
The photophysical properties of 1,10-phenanthroline, characterized by its aromatic structure, make it a suitable ligand for constructing photocatalytic systems. chemicalbook.com Metal complexes of phenanthroline derivatives are often photoactive and can be used in a variety of light-driven chemical transformations. researchgate.net
These complexes can act as photosensitizers, absorbing light and initiating photochemical reactions. For example, platinum-1,10-phenanthroline complexes have been used for the photocatalytic degradation of organic pollutants under visible light. researchgate.net The mechanism often involves the generation of reactive oxygen species upon irradiation. researchgate.net Furthermore, copper(I) complexes with substituted 1,10-phenanthroline ligands have been investigated as photoredox catalysts in organic synthesis. rsc.org
While the broader family of phenanthroline derivatives shows significant potential in photocatalysis, specific studies on the photocatalytic applications and light-driven transformations involving This compound are not readily found in the scientific literature. The presence of the hydroxyl group could potentially influence the excited-state properties of its metal complexes, a key factor in photocatalysis, but this area remains to be explored.
Advanced Analytical and Sensing Applications of 1,10 Phenanthrolin 4 Ol
Luminescent Probes for Cation and Anion Recognition
The photophysical properties of 1,10-phenanthroline (B135089) derivatives, particularly their luminescence, can be finely tuned by coordination with metal ions. The resulting metal complexes often exhibit intense and long-lived luminescence, making them excellent candidates for optical probes. The hydroxyl group in 1,10-Phenanthrolin-4-ol provides a crucial site for interaction and modulation of these luminescent properties in response to specific analytes.
Selective Detection of Transition Metal and Lanthanide Ions
Complexes of this compound with transition metals, particularly Ruthenium(II), have been synthesized and investigated for their sensing capabilities. The ligand is synthesized and then reacted with Ruthenium precursors, such as cis-Ru(phen)2Cl2, to form heteroleptic complexes like [Ru(phen)2(phen-OH)]2+ (where phen is 1,10-phenanthroline). mdpi.comcscanada.net
These complexes are designed to act as sensors where the deprotonation of the hydroxyl group significantly impacts the electronic properties and, consequently, the luminescence of the Ruthenium center. rsc.org This pH sensitivity allows the complex to function as a highly effective pH sensor. Research by Baba's group on a [(phen)2Ru-(phen-OH)]2+ complex demonstrated notable changes in its absorption spectra in response to pH changes, highlighting the significant effect of the deprotonatable hydroxyl moiety. rsc.org While the primary application demonstrated for these Ruthenium complexes is pH and temperature sensing, the underlying principle of modulating the metal center's luminescence via ligand modification is central to detecting metal ions. mdpi.com However, specific studies detailing the selective detection of other transition metal ions or lanthanide ions using this compound as the primary recognition element are not extensively documented in the current scientific literature. The focus has remained on leveraging the hydroxyl group for pH-dependent applications.
Anion Sensing Mechanisms (e.g., Fluoride, Acetate (B1210297), Dihydrogenphosphate)
The primary anion sensing mechanism of this compound-based probes is centered on the deprotonation of its acidic hydroxyl group. This makes it an effective sensor for hydroxide (B78521) ions (OH⁻), and therefore a probe for pH or extreme alkalinity. rsc.org The interaction with a basic anion like OH⁻ removes the proton from the hydroxyl group, which alters the electron density across the ligand.
In a metal complex such as [Ru(phen)2(phen-OH)]2+, this deprotonation event directly influences the metal-to-ligand charge-transfer (MLCT) transitions. rsc.orgnih.gov This change in the electronic environment of the Ruthenium(II) center leads to observable shifts in the absorption and emission spectra, forming the basis of the sensing mechanism. cscanada.net While this deprotonation mechanism is well-established for hydroxide, the application of this compound as a selective sensor for other specific anions like fluoride, acetate, or dihydrogenphosphate has not been a primary focus of reported research. The sensing of these anions often relies on different interactions, such as hydrogen bonding, which may be possible with the hydroxyl group but has not been specifically detailed for this compound.
Fluorescence Quenching and Enhancement Strategies
The modulation of fluorescence in sensors based on this compound complexes is a direct consequence of the protonation state of the hydroxyl group. The process can be described as a pH-dependent "on-off" switching of luminescence.
Fluorescence Quenching: In the protonated state (at lower pH), the complex typically exhibits strong luminescence.
Fluorescence Enhancement/Shifting: Upon deprotonation by a base (at higher pH), the electronic structure of the ligand is altered. This change can lead to a quenching (decrease) or a significant shift in the emission wavelength of the metal complex. For instance, studies on [(phen)2Ru-(phen-OH)]2+ show that changes in pH lead to an on-off factor of 1.60 in absorbance at 480 nm, indicating a significant change in its optical properties upon deprotonation. rsc.org
This strategy leverages the predictable response of the molecule's hydroxyl group to its environment to create a robust sensing system. The change in the photophysical properties serves as a clear signal for the presence of the target analyte (in this case, changes in H⁺ or OH⁻ concentration).
Electrochemical and Potentiometric Sensors
While the broader family of 1,10-phenanthroline compounds is widely used in creating electrochemical sensors due to their excellent chelating ability, the specific application of this compound in this domain is not well-documented. The general principles, however, provide a framework for its potential use.
Membrane-Based Sensor Platforms for Ion Detection
Ion-Selective Electrodes (ISEs) are a common type of potentiometric sensor that utilizes a selective membrane to generate an electrical potential in response to a specific ion. For cation detection, an ionophore—a molecule that selectively binds the target ion—is embedded within a membrane matrix, often made of polyvinyl chloride (PVC).
Research has shown the successful fabrication of ISEs for ions like Pb²⁺ using the parent 1,10-phenanthroline as the ionophore within a polyurethane membrane. nih.govresearchgate.net In such a sensor, the 1,10-phenanthroline within the membrane forms a complex with the target ion (e.g., Pb²⁺) at the membrane-solution interface. This interaction establishes a potential difference that correlates with the concentration of the ion in the sample. Although this demonstrates the utility of the phenanthroline core, specific examples of this compound being used as the active ionophore in a membrane-based sensor are not found in the reviewed literature.
Sensitivity, Selectivity, and Detection Limits in Analytical Assays
The performance of any chemical sensor is defined by its sensitivity, selectivity, and limit of detection (LOD). For potentiometric sensors based on 1,10-phenanthroline, these parameters have been quantified. For example, an optimized Pb²⁺ ISE using 1,10-phenanthroline as the ionophore demonstrated a Nernstian sensitivity of 27.25 mV/decade over a wide linear range of 10⁻¹⁰ to 10⁻⁵ M, with a detection limit as low as 10⁻¹⁰ M. nih.gov
The selectivity of such sensors is determined by how strongly the ionophore binds to the target ion compared to other interfering ions. The performance of these sensors is typically evaluated by determining selectivity coefficients against a range of common cations. While these data exist for the parent compound, equivalent detailed analytical performance metrics for a sensor based specifically on this compound have not been reported. The development and characterization of such a sensor would be required to establish its sensitivity, selectivity, and detection limits for specific target ions.
Biosensors and Bio-inorganic Probes for Biological Analytes
While direct applications of this compound in complex biosensors incorporating biological recognition elements are not extensively documented, its properties as a chromogenic reagent for specific metal ions form the basis of its use as a bio-inorganic probe. The hydroxyl group at the 4-position influences the electronic properties of the phenanthroline ring system, affecting its coordination chemistry and spectroscopic output upon metal binding.
A notable application of this compound is in the spectrophotometric determination of iron. Research has shown that it forms a stable tris-chelate with iron(II) in highly alkaline solutions, ranging from pH 10 to 2M sodium hydroxide. nih.gov This complex exhibits a distinct color with a molar absorptivity of 1.19 x 10⁴ L·mol⁻¹·cm⁻¹ at a wavelength of 545 nm. nih.gov This characteristic allows for the quantitative analysis of iron in various samples.
The process for iron determination involves the use of stannous chloride as a reducing agent to ensure the iron is in the Fe(II) state, followed by the addition of this compound in a highly alkaline medium (pH > 13). nih.gov A key advantage of this method is the stability of the resulting iron(II) chelate against air oxidation, which overcomes the issue of turbidity often encountered with other reducing agents like sodium dithionite. nih.gov The conditional reduction potential for the iron(III)/iron(II) complex couple at pH 11 has been determined to be 0.39 V. nih.gov This method demonstrates linearity over an iron concentration range of 1 x 10⁻⁵ to 8 x 10⁻⁵ M, making it a reliable tool for trace iron analysis. nih.gov
This chromogenic response to iron(II) provides a foundation for its potential development as a probe for this biologically significant metal ion in various matrices.
Table 1: Spectrophotometric Determination of Iron(II) using this compound
| Parameter | Value | Reference |
| Analyte | Iron(II) | nih.gov |
| Wavelength of Maximum Absorbance (λmax) | 545 nm | nih.gov |
| Molar Absorptivity (ε) | 1.19 x 10⁴ L·mol⁻¹·cm⁻¹ | nih.gov |
| Effective pH Range | pH 10 to 2M NaOH | nih.gov |
| Linear Concentration Range | 1 x 10⁻⁵ to 8 x 10⁻⁵ M | nih.gov |
| Reducing Agent | Stannous chloride | nih.gov |
Separation Technologies (e.g., Capillary Electrophoresis, Extractive Separation of f-elements)
The application of this compound in separation technologies such as capillary electrophoresis and the extractive separation of f-elements is not well-documented in scientific literature. While the parent compound, 1,10-phenanthroline, and its other derivatives, particularly diamides, have been extensively studied as ligands for these purposes, specific research detailing the use of the 4-ol variant is scarce.
In the realm of capillary electrophoresis , 1,10-phenanthroline has been utilized for the separation of metal ions like Fe(II) and Ni(II) after pre-complexation. The separation mechanism in such cases often relies on the hydrophobic interactions of the metal-ligand complexes. It is conceivable that the introduction of a hydroxyl group in this compound could alter the hydrophilicity and charge characteristics of its metal complexes, thereby influencing their electrophoretic mobility and separation behavior. However, specific studies to confirm and characterize these effects have not been reported.
Regarding the extractive separation of f-elements (lanthanides and actinides), various derivatives of 1,10-phenanthroline have been investigated to design ligands with high selectivity. These studies often focus on modifying the phenanthroline backbone with functional groups that can enhance the extraction efficiency and separation factors between different metal ions. The presence of the hydroxyl group in this compound could potentially participate in the coordination with f-elements, possibly influencing the stability and solubility of the resulting complexes in the organic phase. Nevertheless, there is a lack of published research that specifically evaluates the performance of this compound as an extractant for f-elements.
pH Indicator Applications
There is no specific evidence in the available scientific literature to suggest that this compound is used as a conventional pH indicator. While the parent compound, 1,10-phenanthroline, is well-known as a redox indicator, particularly in the form of its iron(II) complex (ferroin), its utility as a pH indicator is not its primary application.
The color of the ferroin (B110374) complex is dependent on the oxidation state of the iron, which changes at a specific redox potential. While the redox potential can be pH-dependent, this does not classify 1,10-phenanthroline itself as a direct pH indicator in the same vein as litmus (B1172312) or phenolphthalein, which exhibit distinct color changes over a specific pH range due to the protonation or deprotonation of the indicator molecule itself.
The presence of the hydroxyl group in this compound introduces a phenolic proton, which will have a specific pKa value. The deprotonation of this hydroxyl group would lead to a change in the electronic structure of the molecule and, consequently, its UV-visible absorption spectrum. This phenomenon, in principle, could allow it to function as a pH indicator. However, there are no published studies that have characterized the pKa of the hydroxyl group in this compound or have investigated its color change as a function of pH for potential indicator applications. Therefore, its utility as a practical pH indicator remains to be established.
Theoretical and Computational Investigations of 1,10 Phenanthrolin 4 Ol Systems
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for studying the electronic properties and reactivity of heterocyclic systems like 1,10-phenanthroline (B135089). austinpublishinggroup.com DFT methods offer a favorable balance between computational cost and accuracy, making them suitable for calculating a wide range of molecular properties. austinpublishinggroup.com
The electronic structure of a molecule, defined by the arrangement of its electrons in molecular orbitals, governs its chemical behavior. DFT calculations are frequently used to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). austinpublishinggroup.comsemanticscholar.org The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. ijsrp.org The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. sciencepg.commdpi.com
For the parent 1,10-phenanthroline molecule, the HOMO is typically a π-orbital distributed across the fused aromatic rings, while the LUMO is a π*-orbital. mdpi.com The presence of the electron-donating hydroxyl (-OH) group at the 4-position in 1,10-phenanthrolin-4-ol is expected to raise the energy of the HOMO and potentially lower the HOMO-LUMO gap compared to the unsubstituted molecule. A smaller energy gap suggests higher chemical reactivity and greater ease of electronic excitation. sciencepg.com
Computational studies on various 1,10-phenanthroline derivatives have quantified these electronic properties. For instance, calculations on 1,10-phenanthroline have shown a HOMO-LUMO gap of approximately 4.755 eV, indicating significant stability but also potential for charge transfer interactions. sciencepg.comsciencepublishinggroup.com The introduction of different substituents alters these values, providing a way to tune the electronic properties for specific applications. nih.gov
| Parameter | Calculated Value (eV) | Reference |
|---|---|---|
| HOMO Energy | -6.918 | sciencepg.com |
| LUMO Energy | -2.163 | sciencepg.com |
| HOMO-LUMO Gap (ΔE) | 4.755 | sciencepg.comsciencepublishinggroup.com |
Theoretical methods can accurately predict various spectroscopic parameters, aiding in the interpretation of experimental data. Time-Dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis). researchgate.net For 1,10-phenanthroline and its derivatives, the UV-Vis spectra are dominated by intense π-π* transitions. mdpi.com Calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net These calculations help assign the observed spectral bands to specific electronic transitions within the molecule.
Similarly, quantum chemical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts. DFT calculations have been successfully used to predict the ¹³C NMR spectrum of a 2,9-dimethyl-1,10-phenanthroline derivative, showing good agreement with experimental values. mdpi.com Such predictions are valuable for structural elucidation, especially for complex molecules or when experimental data is ambiguous. For this compound, theoretical predictions could help assign the ¹H and ¹³C NMR signals, accounting for the electronic influence of the hydroxyl group on the chemical environment of the nearby nuclei.
Understanding the mechanism of a chemical reaction involves identifying the transition state (TS)—the highest energy point along the reaction coordinate. scm.com Quantum chemical calculations are essential for locating and characterizing these fleeting structures. By mapping the potential energy surface (PES), researchers can determine the minimum energy path from reactants to products. nih.gov
For a reaction involving this compound, such as its complexation with a metal ion or a substitution reaction, DFT calculations could be employed to:
Optimize the geometries of the reactants, products, and any intermediates.
Locate the transition state structure connecting them. This is typically a saddle point on the PES with one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. scm.comyoutube.com
Calculate the activation energy barrier (the energy difference between the reactants and the transition state), which determines the reaction rate.
Perform Intrinsic Reaction Coordinate (IRC) calculations to confirm that the identified TS correctly connects the desired reactants and products. arxiv.org
For example, in a study of a substitution reaction involving 1,10-phenanthroline with a platinum(II) complex, kinetic data was used to elucidate the mechanism, and DFT could be used to model the associative and dissociative pathways, calculate the energies of the five-coordinate transition states, and corroborate the experimental findings. hrpub.org
Molecular Dynamics Simulations for Complex Systems
While quantum mechanics is ideal for studying electronic properties and reactions of single molecules, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of larger systems over longer timescales. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the study of complex processes like ligand-receptor binding and solvation.
The planar, aromatic structure of 1,10-phenanthroline makes it an excellent candidate for interacting with DNA, a key target for many therapeutic agents. sciencepublishinggroup.comchim.it MD simulations, often combined with docking studies, are used to predict and analyze the binding modes of phenanthroline derivatives with DNA. researchgate.netnih.gov
Potential binding modes include:
Intercalation: The planar phenanthroline ring system inserts between the base pairs of the DNA double helix. mdpi.com
Groove Binding: The molecule fits into the major or minor groove of the DNA. researchgate.netnih.gov
MD simulations can reveal the preferred binding mode, the stability of the DNA-ligand complex, and any conformational changes induced in the DNA upon binding. researchgate.net For this compound, the hydroxyl group could play a significant role by forming specific hydrogen bonds with the phosphate (B84403) backbone or the edges of the DNA bases, thereby influencing both the binding affinity and selectivity. Simulations can model these interactions explicitly, providing a dynamic picture of the binding event that is not available from static experimental structures. mdpi.com
The properties and behavior of a molecule can be significantly altered by its surrounding solvent environment. ijsrp.orgucsb.edu Computational models can account for these solvent effects using either implicit or explicit methods.
Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. researchgate.net
Explicit Solvation Models: Individual solvent molecules are included in the simulation box, allowing for the detailed study of specific intermolecular interactions like hydrogen bonding.
Studies on 1,10-phenanthroline have shown that solvent polarity affects its electronic properties, such as the HOMO-LUMO gap and chemical potential. ijsrp.org For this compound, the presence of the polar hydroxyl group would make it particularly sensitive to solvent effects. In polar protic solvents like water or methanol, the hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to strong solute-solvent interactions. MD simulations with explicit solvent molecules can be used to study the structure of the solvation shell around the molecule and quantify the strength and dynamics of these hydrogen bonds. nih.gov These interactions can, in turn, influence the molecule's conformation, electronic structure, and reactivity. rsc.org
Computational Catalysis and Mechanistic Elucidation
Computational methods, particularly Density Functional Theory (DFT), are instrumental in understanding the catalytic applications of 1,10-phenanthroline-based ligands. While direct computational studies on this compound are not extensively documented, research on closely related 1,10-phenanthroline systems provides a robust framework for predicting its behavior in catalytic cycles.
Mechanistic Pathways in Copper-Catalyzed Reactions
Computational investigations into Ullmann-type coupling reactions catalyzed by copper(I) complexes with 1,10-phenanthroline ligands have shed light on competing reaction mechanisms. nih.gov These studies indicate that the nature of the ligand plays a crucial role in directing the selectivity of the reaction. For instance, in the coupling of iodobenzene (B50100) with aminoalcohols, the 1,10-phenanthroline ligand has been shown to favor O-arylation through an Inner-Sphere Adsorption and Transfer (IAT) mechanism, while N-arylation is predicted to proceed via a Single Electron Transfer (SET) mechanism. nih.gov
The introduction of a hydroxyl group at the 4-position of the phenanthroline ring, as in this compound, would be expected to modulate the electronic properties of the ligand. This, in turn, could influence the relative energy barriers of the IAT and SET pathways, potentially altering the selectivity of the catalytic reaction. Computational models can be employed to quantify these effects by calculating the transition state energies for each pathway.
The Role of Ligand Substitution
The electronic and steric properties of substituents on the phenanthroline backbone are known to have a profound impact on the catalytic activity of their metal complexes. For example, in the context of photocatalysis, ruthenium(II) complexes with phosphonate-substituted phenanthroline ligands have been synthesized and studied. rsc.org Computational and experimental data revealed that the position of the substituent significantly affects the emission maxima and quantum yields of these complexes. rsc.org
| Computational Method | Application | Key Findings for Phenanthroline Systems | Potential Insights for this compound |
|---|---|---|---|
| Density Functional Theory (DFT) | Calculation of reaction energies and transition state structures. | Elucidation of competing IAT and SET mechanisms in Cu-catalyzed Ullmann reactions. nih.gov | Prediction of how the hydroxyl group influences reaction selectivity and catalytic activity. |
| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption and emission spectra. | Understanding the photophysical properties of Ru(II)-phenanthroline photocatalysts. rsc.org | Assessment of the potential of this compound complexes in photocatalysis. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of the nature of chemical bonds. | Characterization of the metal-ligand interactions in actinide/lanthanide separation. rsc.org | Detailed understanding of the coordination environment of this compound with various metal centers. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is particularly valuable in medicinal chemistry for predicting the activity of new compounds and for optimizing lead structures.
QSAR Studies on Phenanthroline Derivatives
Several QSAR studies have been successfully conducted on 1,10-phenanthroline derivatives, particularly in the context of their antimalarial activity. researchgate.netugm.ac.id These studies have utilized a variety of molecular descriptors to quantify the structural features of the compounds and correlate them with their biological efficacy.
In one such study, a QSAR model was developed for a series of 1,10-phenanthroline derivatives with antiplasmodial activity against Plasmodium falciparum. researchgate.net The model was built using multiple linear regression and employed descriptors such as atomic net charges, dipole moment, polarizability, and the logarithm of the partition coefficient (log P). researchgate.net The resulting QSAR equation demonstrated a high correlation between the calculated descriptors and the observed antimalarial activity, indicating the predictive power of the model. researchgate.net
The general workflow of a QSAR study is outlined below:
Data Set Selection: A series of compounds with known biological activities is chosen.
Descriptor Calculation: A variety of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound using computational chemistry software.
Model Development: A statistical method, such as multiple linear regression, is used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive ability of the model is assessed using statistical techniques like cross-validation.
Potential QSAR Applications for this compound
A QSAR study of a series of derivatives of this compound could provide valuable insights into the structural requirements for a particular biological activity. For instance, by systematically modifying the substituents on the phenanthroline ring and at the hydroxyl group, and then measuring the corresponding biological activity, a predictive QSAR model could be developed.
In such a model, specific descriptors would be chosen to represent the properties of the hydroxyl group, such as its hydrogen bonding capacity and its electronic influence on the aromatic system. The resulting QSAR model could then be used to guide the design of new, more potent analogues. A hypothetical set of descriptors that could be used in a QSAR study of this compound derivatives is presented in Table 2.
| Descriptor Class | Specific Descriptor | Property Represented | Relevance to this compound |
|---|---|---|---|
| Electronic | Atomic net charges (e.g., on N and O atoms) | Electron distribution in the molecule. | Important for metal coordination and intermolecular interactions. |
| Dipole moment | Overall polarity of the molecule. | Influences solubility and interactions with biological targets. | |
| Hydrophobic | Log P (octanol-water partition coefficient) | Lipophilicity of the molecule. | Crucial for membrane permeability and reaching the target site. |
| Steric | Molecular volume | Size and shape of the molecule. | Affects the fit of the molecule into a binding pocket. |
| Hydrogen Bonding | Number of hydrogen bond donors/acceptors | Capacity for forming hydrogen bonds. | The hydroxyl group is a key hydrogen bonding moiety. |
Materials Science Applications of 1,10 Phenanthrolin 4 Ol Derivatives
Optoelectronic Materials
The unique electronic structure of the 1,10-phenanthroline (B135089) core, characterized by high charge-transfer mobility, makes its derivatives highly suitable for optoelectronic applications. frontiersin.org Metal complexes involving phenanthroline ligands are particularly prominent in this field, where the strong metal-to-ligand charge transfer (MLCT) transitions can be harnessed for light emission and charge transport. chim.it
Derivatives of 1,10-phenanthroline are extensively used as highly efficient electron-transporting and light-emitting materials in the fabrication of OLEDs. Their electron-deficient nature facilitates electron injection and transport from the cathode to the emissive layer, leading to lower operating voltages and improved power efficiency compared to devices using standard materials like Tris(8-hydroxyquinolinato)aluminium (Alq₃).
In one study, OLED devices were fabricated using various blue-emitting 1,10-phenanthroline derivatives. A device with the structure ITO/NPB (50 nm)/TCTA (10 nm)/Blue Material (20 nm)/TPBi (30 nm)/Liq (2 nm)/Al (100 nm) demonstrated the potential of these compounds. Specifically, a derivative incorporating a 9,9-dimethylacridine moiety yielded promising performance for blue-light emission, as detailed in the table below.
| Parameter | Value | Operating Voltage |
|---|---|---|
| Maximum Luminous Efficiency | 1.45 cd/A | 8.0 V |
| Maximum Power Efficiency | 1.52 lm/W | 8.0 V |
| Maximum External Quantum Efficiency (EQE) | 0.99% | 8.0 V |
| CIE Coordinates (x, y) | (0.16, 0.14) | 8.0 V |
The inherent properties of 1,10-phenanthroline derivatives make them excellent candidates for n-type organic semiconductors. Their rigid, planar structure allows for favorable π-π stacking, which can enhance intermolecular charge transport. The electron-withdrawing nature of the two nitrogen atoms in the aromatic system lowers the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating efficient electron injection and transport.
The modification of the phenanthroline core with various functional groups is a key strategy for tuning its semiconductor properties. For instance, the introduction of electron-donating or -withdrawing groups at positions such as 4 and 7 can alter the electronic structure, thereby modifying the material's charge transport capabilities and optical properties. researchgate.net This tunability allows for the rational design of phenanthroline-based materials for a variety of electronic devices beyond OLEDs, including field-effect transistors and sensors.
Functional Materials for Environmental Remediation
The strong chelating ability of the 1,10-phenanthroline scaffold and the photocatalytic potential of its metal complexes are being explored for environmental applications, such as the removal and degradation of pollutants.
Phenanthroline derivatives can be incorporated into hybrid materials for the photocatalytic degradation of persistent organic pollutants. When complexed with metals like platinum or titanium and integrated with a semiconductor like TiO₂, these materials can act as photosensitizers, extending the light absorption of the catalyst into the visible spectrum. frontiersin.orgresearchgate.net
For example, a platinum-1,10-phenanthroline complex has been successfully used as a photosensitizer for the degradation of 4-chlorophenol (B41353) in water. researchgate.net Under visible light irradiation, the complex promotes the formation of singlet oxygen, a highly reactive species that attacks the pollutant. researchgate.net This system achieved a degradation efficiency of 98.5% after three hours of irradiation. researchgate.net Similarly, modifying TiO₂ with different phenanthroline derivatives, such as 1,10-phenanthrolin-5-amine, has been shown to enhance the photocatalytic degradation of methyl orange under visible light. frontiersin.org The strong chelating nature of phenanthrolines also suggests their potential for adsorbing heavy metal ions from contaminated water, with their binding properties being influenced by surface adsorption and steric effects. acs.org
Nanocellulose is a renewable, biodegradable nanomaterial with a high surface area and tunable surface chemistry, making it an excellent candidate for environmental remediation technologies like water filtration and pollutant adsorption. nih.govnih.gov Its surface is rich in hydroxyl (-OH) groups, which can be functionalized to enhance its adsorption capacity and selectivity for specific contaminants, including heavy metals and organic dyes. nih.govnih.gov
While direct studies integrating 1,10-phenanthrolin-4-ol derivatives into nanocellulose membranes are an emerging area, the potential for creating advanced functional materials is significant. By grafting phenanthroline derivatives onto the nanocellulose surface, it would be possible to create membranes and adsorbents that combine the high surface area and mechanical stability of nanocellulose with the specific chelating and photocatalytic properties of the phenanthroline ligand. Such hybrid materials could be designed for the targeted removal of heavy metal ions through chelation or the photocatalytic degradation of organic pollutants, offering a sustainable and efficient approach to water purification. nih.govscitechgrup.com
Stabilization of Nanoparticles in Material Synthesis
1,10-phenanthroline and its derivatives serve as effective stabilizing and capping agents in the synthesis of nanoparticles. chim.it Their function is twofold: they coordinate to the surface of the growing nanoparticle, preventing uncontrolled growth and aggregation, and their rigid structure can help direct the final morphology of the nanomaterial. The strong interaction between the nitrogen atoms of the phenanthroline ligand and the metal atoms on the nanoparticle surface provides excellent colloidal stability.
This approach has been used to synthesize lead sulfide (B99878) (PbS) nanoparticles. In this process, a 1,10-phenanthroline adduct of a lead(II) dithiocarbamate (B8719985) complex is used as a single-source precursor. nih.gov The phenanthroline ligand stabilizes the precursor and influences its decomposition. nih.gov Thermal decomposition of this precursor in a high-boiling point solvent yields stable, phase-pure PbS nanoparticles. nih.gov The use of phenanthroline derivatives as stabilizing agents is a versatile strategy that can be applied to a wide range of metallic and semiconductor nanoparticles, enabling control over their size, shape, and surface properties for applications in catalysis, sensing, and electronics.
Future Research Directions and Translational Perspectives for 1,10 Phenanthrolin 4 Ol
Rational Design of Multifunctional 1,10-Phenanthrolin-4-ol Derivatives
The future of this compound research lies in the deliberate and intelligent design of new derivatives with tailored functionalities. By strategically modifying the core structure, scientists can fine-tune the electronic, optical, and biological properties of the resulting molecules.
One promising avenue is the development of multifunctional materials for organic light-emitting diodes (OLEDs). For instance, the introduction of a rsc.orgchemicalbook.comnih.govtriazolo[1,5-a]pyridine (TP) unit at the N1 position of a phenanthroimidazole core has yielded high-performance deep-blue emitters. nih.gov This success demonstrates the potential of rational design to create materials with specific photophysical properties, such as enhanced charge-transfer characteristics and improved color purity, which are crucial for efficient OLEDs. nih.gov
Furthermore, the synthesis of novel 1,10-phenanthroline (B135089) derivatives with specific substituents can lead to new ligands for functionalized metal complexes. sioc-journal.cn For example, a one-pot method has been developed to synthesize 4,7-dibromoaryl-1,10-phenanthrolines, which can be further modified to create 2,9-dialkyl-4,7-bis(carboxy-aryl)-1,10-phenanthroline derivatives. sioc-journal.cn This approach provides a straightforward route to new ligands with potential applications in catalysis and materials science. sioc-journal.cn The ability to introduce various functional groups at different positions on the phenanthroline ring system allows for the creation of a vast library of compounds with diverse coordination properties and potential applications. rsc.org
Integration with Automated Synthesis and Self-Driving Laboratories
The acceleration of discovery in chemistry and materials science is increasingly being driven by the integration of automation and artificial intelligence (AI). acs.orgresearchgate.net Self-driving laboratories (SDLs), which combine automated experimental workflows with data-driven decision-making, hold immense potential for the rapid synthesis and optimization of this compound derivatives. acs.orgnih.govethz.ch
SDLs can significantly shorten research and development cycles by automating the design-make-test-analyze (DMTA) loop. nih.gov These systems can process vast amounts of data, predict reaction outcomes, and optimize experimental parameters in real-time, removing the human expert from the immediate experimental planning process. acs.orgnih.gov This allows for a more efficient exploration of the vast chemical space associated with functionalized phenanthrolines.
The development of fully automated, closed-loop SDLs remains a significant goal. acs.orgnih.gov While many current systems still require some level of human intervention, the continuous advancements in AI, machine learning, and robotics are paving the way for higher levels of autonomy. acs.orgnih.gov The application of these technologies to the synthesis of this compound and its derivatives could lead to the rapid discovery of new materials with optimized properties for a wide range of applications, from electronics to medicine. researchgate.net
Advancements in Sustainable Synthesis and Processing
In line with the growing emphasis on green chemistry, future research will focus on developing more sustainable methods for the synthesis and processing of this compound and its derivatives. chemicalbook.com This involves utilizing renewable resources, minimizing waste, and employing environmentally benign reaction conditions. su.se
Research in green material synthesis is guided by principles such as the use of safe starting materials, renewable feedstocks, and atom economy. su.se For example, novel and practical methods for introducing carboxyl, phenol, and dithiocarboxyl groups into the 1,10-phenanthroline core under mild conditions have been reported. mdpi.com These methods offer highly efficient and chemoselective routes to valuable organosulfur compounds. mdpi.com
Future efforts will likely explore the use of bio-based starting materials and catalytic methods that reduce energy consumption and avoid the use of hazardous reagents. The development of circular material pathways, where waste streams are valorized, is another key aspect of sustainable chemistry that can be applied to phenanthroline synthesis. su.se
Clinical Translation Potential of Bioactive Metal-Phenanthroline Complexes
Metal complexes of 1,10-phenanthroline and its derivatives have shown significant promise as therapeutic agents, particularly in the field of oncology. chemicalbook.comnih.gov The ability of these complexes to interact with biological targets, such as DNA and enzymes, forms the basis of their anticancer activity. chim.itnih.gov
Copper(II)-phenanthroline complexes, in particular, have been extensively studied for their potential as anticancer drugs. nih.gov These complexes can induce cell death through various mechanisms, including the generation of reactive oxygen species (ROS) and the inhibition of the proteasome. nih.govnih.gov Notably, mixed complexes of copper(II), phenanthroline, and amino acids, known as Casiopeinas®, have advanced to Phase I clinical trials. nih.gov
Future research in this area will focus on optimizing the therapeutic window of these complexes by designing ligands that enhance their selectivity for cancer cells while minimizing toxicity to normal tissues. nih.gov The development of new 1,10-phenanthroline derivatives is crucial for creating metal complexes with improved anticancer potency and reduced side effects. frontiersin.org For instance, copper(I) complexes of certain 1,10-phenanthroline derivatives are being investigated as potential inhibitors of mTOR and HDAC enzymes, which are implicated in breast cancer brain metastasis. frontiersin.org The synthesis and evaluation of metal complexes with various bioactive ligands will continue to be an active area of research with significant clinical translation potential. researchgate.net
Expanding the Scope of Sensing and Smart Material Applications
The unique photophysical and coordination properties of 1,10-phenanthroline derivatives make them ideal candidates for the development of chemosensors and smart materials. rsc.org The derivatization of the phenanthroline core at various positions allows for the creation of ligands that can selectively bind to specific cations and anions. rsc.org This binding event often leads to a detectable change in the molecule's photophysical properties, such as its UV-vis absorption or fluorescence emission, forming the basis for a sensing mechanism. rsc.org
Future research will aim to expand the library of phenanthroline-based sensors for a wider range of analytes relevant to environmental and biological systems. rsc.org This includes the development of sensors with higher sensitivity, selectivity, and faster response times. The insights gained from studying the structure-property relationships of existing sensors will guide the design of new and improved sensing platforms. rsc.org
In the realm of smart materials, 1,10-phenanthroline derivatives are being explored for their use in metal-organic frameworks (MOFs) and photosensitive materials. chemicalbook.com The ability of these ligands to form stable and well-defined structures with metal ions is key to constructing MOFs with specific functionalities for applications in gas storage, separation, and catalysis. chemicalbook.com Furthermore, the development of polycyclic heteroaromatics based on phenanthroline structures opens up possibilities for new materials with unique electronic and optical properties. researchgate.net
Q & A
Q. What are the optimal synthetic routes for 1,10-Phenanthrolin-4-ol, and how do reaction conditions influence yield?
The synthesis of this compound (CAS: 23443-31-4) typically involves functionalization of the 1,10-phenanthroline backbone. For example, bromination or hydroxylation at the 4-position can be achieved using controlled electrophilic substitution. Key factors include solvent choice (e.g., acetic acid or DMSO), temperature (often 80–100°C), and stoichiometry of reagents like bromine or hydroxylamine . Yield optimization requires monitoring via HPLC or TLC, with purification by recrystallization from ethanol/water mixtures .
Q. How should researchers characterize this compound to confirm structural integrity?
Essential characterization methods include:
- NMR spectroscopy : and NMR to verify substitution patterns (e.g., hydroxyl proton resonance at δ 8.5–9.0 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (CHNO, m/z 196.21) .
- Elemental analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3%) .
Q. What are the solubility and stability profiles of this compound under common laboratory conditions?
The compound is sparingly soluble in water (3 mg/mL) but dissolves well in polar aprotic solvents like DMSO (100 mg/mL) and ethanol (25 mg/mL) . Stability tests indicate degradation under prolonged UV exposure or acidic conditions (pH < 3). Storage recommendations include inert atmospheres (argon) and desiccated environments to prevent oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in metal-binding affinity data for this compound across studies?
Discrepancies in reported binding constants (e.g., for Fe or Cu) often arise from variations in pH, ionic strength, or competing ligands. To standardize measurements:
Q. What experimental design considerations are critical for studying this compound in photocatalytic CO2_22 reduction?
Key factors include:
- Catalyst loading : Optimize molar ratios of this compound to transition metals (e.g., Ru or Ir) to balance charge transfer efficiency and cost .
- Light source calibration : Match absorption maxima (λ ~ 270 nm) with monochromatic LED systems to maximize excitation .
- Product quantification : Employ gas chromatography (GC) for CO/H detection and NMR for formate/byproduct analysis .
Q. How can X-ray crystallography resolve ambiguities in the coordination geometry of this compound-derived complexes?
Single-crystal X-ray diffraction using programs like SHELXL (for structure refinement) is critical. Challenges include:
- Growing high-quality crystals via slow evaporation in ethanol/acetone mixtures .
- Addressing twinning or disorder in metal-ligand clusters by refining occupancy parameters .
- Validating hydrogen-bonding networks (e.g., hydroxyl group interactions) using difference Fourier maps .
Methodological Notes
- Contradiction Analysis : When comparing synthetic yields or spectroscopic data, account for solvent polarity and temperature gradients, which significantly impact reaction kinetics .
- Safety Protocols : Always use PPE (gloves, goggles) due to the compound’s irritant properties, and dispose of waste via certified hazardous material handlers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
